3-methyl-N-(p-tolyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-N-(p-tolyl)aniline: is an organic compound belonging to the class of aromatic amines. It is characterized by the presence of a methyl group at the third position of the aniline ring and a p-tolyl group attached to the nitrogen atom. This compound is known for its applications in organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-N-(p-tolyl)aniline can be achieved through various methods. One common approach involves the N-alkylation of 3-methylaniline with p-tolyl halides under basic conditions. Another method includes the reductive amination of 3-methylbenzaldehyde with p-toluidine in the presence of a reducing agent such as sodium borohydride .
Industrial Production Methods: In industrial settings, the production of this compound often involves catalytic hydrogenation of the corresponding nitro compound. This method is preferred due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 3-methyl-N-(p-tolyl)aniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinone derivatives.
Reduction: The compound can be reduced to form secondary amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorinating agents are used for substitution reactions.
Major Products: The major products formed from these reactions include quinone derivatives, secondary amines, and various substituted aromatic compounds .
Scientific Research Applications
3-methyl-N-(p-tolyl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, resins, and other advanced materials
Mechanism of Action
The mechanism by which 3-methyl-N-(p-tolyl)aniline exerts its effects involves interactions with various molecular targets. The compound can act as a nucleophile in substitution reactions, attacking electrophilic centers in other molecules. It can also participate in redox reactions , where it undergoes oxidation or reduction, leading to the formation of different products .
Comparison with Similar Compounds
- N,N-DI-P-TOLYLANILINE
- n-phenyl di-p-tolylamine
- PHENYL (DI-P-TOLYL)AMINE
- 4-methyl-N-(4-methylphenyl)-N-phenyl-benzenamine
- N-phenyl-N-(p-tolyl)-p-toluidine
- 4,4-Dimethyltriphenylamine
Comparison: Compared to these similar compounds, 3-methyl-N-(p-tolyl)aniline is unique due to the specific positioning of the methyl group on the aniline ring, which can influence its reactivity and the types of reactions it undergoes. This structural uniqueness makes it valuable in specific synthetic applications and research studies .
Properties
Molecular Formula |
C14H15N |
---|---|
Molecular Weight |
197.27 g/mol |
IUPAC Name |
3-methyl-N-(4-methylphenyl)aniline |
InChI |
InChI=1S/C14H15N/c1-11-6-8-13(9-7-11)15-14-5-3-4-12(2)10-14/h3-10,15H,1-2H3 |
InChI Key |
CDEMVHXVWFDSBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=CC=CC(=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.